![molecular formula C26H24N2O2S B420781 N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-4-BUTOXYBENZAMIDE](/img/structure/B420781.png)
N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-4-BUTOXYBENZAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-butoxybenzamide is a complex organic compound characterized by the presence of biphenyl, thiazole, and benzamide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-butoxybenzamide typically involves multiple steps, starting with the preparation of the biphenyl and thiazole intermediates. One common method involves the Suzuki-Miyaura coupling reaction, which is used to form the biphenyl core. This reaction requires a palladium catalyst, a boronic acid derivative, and a halogenated aromatic compound .
The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone. The final step involves the coupling of the biphenyl-thiazole intermediate with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
化学反应分析
Types of Reactions
N-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-butoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or thiazoles.
科学研究应用
N-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-butoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
作用机制
The mechanism of action of N-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-butoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
相似化合物的比较
Similar Compounds
Biphenyl: A simpler compound with two benzene rings connected by a single bond.
N4,N4,N4′,N4′-Tetra[(1,1′-biphenyl)-4-yl]-(1,1′-biphenyl)-4,4′-diamine: Used in optoelectronic devices.
N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine: Synthesized through Buchwald–Hartwig cross-coupling.
Uniqueness
N-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-butoxybenzamide is unique due to the combination of its biphenyl, thiazole, and benzamide functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from simpler biphenyl derivatives and other related compounds.
属性
分子式 |
C26H24N2O2S |
|---|---|
分子量 |
428.5g/mol |
IUPAC 名称 |
4-butoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C26H24N2O2S/c1-2-3-17-30-23-15-13-22(14-16-23)25(29)28-26-27-24(18-31-26)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-16,18H,2-3,17H2,1H3,(H,27,28,29) |
InChI 键 |
PCHSSRHFINCSMT-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[4-(Benzyloxy)phenyl]hydrazono}butanenitrile](/img/structure/B420698.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]carbamodithioate](/img/structure/B420701.png)
![N-CYCLOHEXYL-N-[2-(NAPHTHALEN-1-YLOXY)ETHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE](/img/structure/B420702.png)
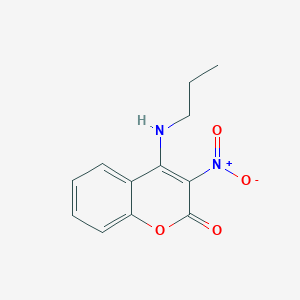
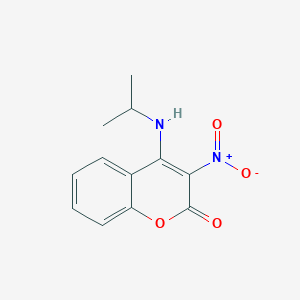
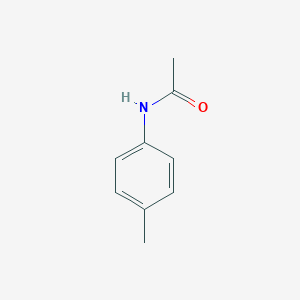
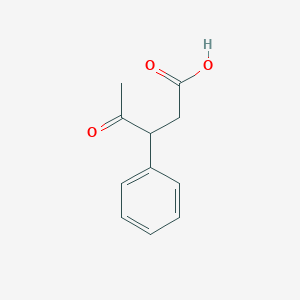
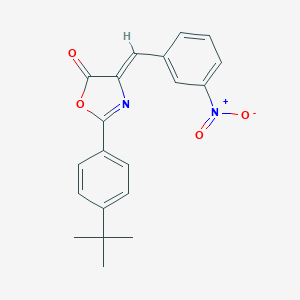
![2-[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANAMIDO]ETHYL 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOATE](/img/structure/B420723.png)
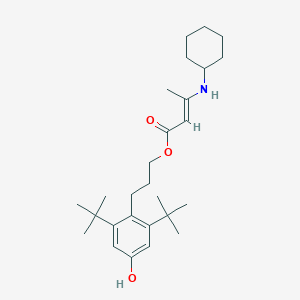
![Methyl 2-[[2-(2-nitrophenyl)acetyl]amino]benzoate](/img/structure/B420732.png)
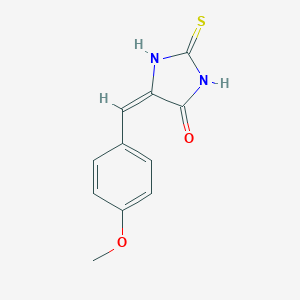
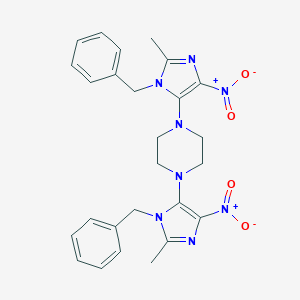
![{2-[(3-Bromobenzylidene)amino]-5-methylphenyl}(phenyl)methanone](/img/structure/B420736.png)
